molecular formula C10H14N2O6 B1581624 3-Methyluridine CAS No. 2140-69-4

3-Methyluridine

Cat. No. B1581624
CAS RN: 2140-69-4
M. Wt: 258.23 g/mol
InChI Key: UTQUILVPBZEHTK-UHFFFAOYSA-N
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Description

It is a pyrimidine nucleoside that is present as an RNA modification in various organisms, including archaea, eubacteria, and eukaryotes . This compound plays a significant role in the structural and functional integrity of ribosomal RNA.

Scientific Research Applications

N3-Methyluridine has a wide range of applications in scientific research:

Mechanism of Action

N3-Methyluridine exerts its effects primarily through its incorporation into RNA. The methylation at the N3 position can influence the RNA’s secondary structure and stability. This modification can affect the RNA’s interaction with proteins and other molecules, thereby influencing various biological processes such as translation and splicing .

Similar Compounds:

Comparison:

Nthis compound stands out due to its unique position of methylation and its specific roles in RNA modification and stability.

Biochemical Analysis

Biochemical Properties

The biochemical role of 3-Methyluridine is primarily as a modification in RNA . It interacts with various enzymes, proteins, and other biomolecules during the process of RNA modification. The exact nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound, as an RNA modification, can influence various cellular processes. It may affect cell function by influencing the structure and function of RNA molecules, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an RNA modification . It can bind to RNA molecules and alter their structure and function. This can lead to changes in gene expression and can influence the activity of enzymes and other proteins.

Metabolic Pathways

This compound is involved in the metabolic pathway of RNA modification It interacts with various enzymes during this process

Subcellular Localization

As an RNA modification, this compound is found in various subcellular locations where RNA molecules are present . Its localization can influence its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-Methyluridine typically involves the methylation of uridine at the N3 position. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of Nthis compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N3-Methyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQUILVPBZEHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862844
Record name 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methyluridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2140-69-4
Record name 3-Methyluridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyluridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-methyluridine?

A1: The molecular formula of this compound is C10H14N2O6, and its molecular weight is 258.23 g/mol. []

Q2: What is the typical conformation of this compound in the solid state?

A2: X-ray crystallography studies have shown that this compound adopts a conformation with a C(2')-endo ribofuranose pucker and an anti glycosidic conformation. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers utilize UV, NMR, and mass spectrometry to characterize this compound and its derivatives. [, , , , , ]

Q4: Are there any specific details about its NMR spectra?

A4: Carbon-13 NMR spectroscopy has been particularly useful in studying the methylation of RNA and identifying this compound as a product. []

Q5: Where is this compound found naturally?

A5: this compound is a naturally occurring modified nucleoside found in biological fluids like human urine. [, ] It is also present in various RNA molecules, including tRNA, rRNA, and mRNA across different organisms. [, , , ]

Q6: What is the function of this compound in RNA?

A6: While the precise function of this compound in mRNA is still under investigation, research suggests it may play a role in regulating the stability and translation of messenger RNAs. [] In ribosomal RNA, this compound is found in specific locations and its methylation can be influenced by the presence of other nearby modifications. [] Additionally, in tRNA, this compound is a substrate for further deamination to 3-methylpseudouridine, highlighting its role as an intermediate in RNA modification pathways. []

Q7: How does the presence of this compound affect the stability of RNA structures?

A7: Research shows this compound can destabilize certain RNA structures. For instance, it disrupts the formation of U•A-T-rich RNA•DNA-DNA triple helices by interfering with Hoogsteen interactions. [, ] In contrast, other modifications like 2'-O-methylation have minimal destabilizing effects. []

Q8: Does this compound interact with any specific enzymes?

A8: Yes, this compound can interact with enzymes involved in RNA modification. For instance, in the case of C to U RNA editing in tRNA, methylation of cytosine 32 to 3-methylcytosine is a prerequisite, followed by deamination to form this compound. This process requires the coordinated activity of the m3C methyltransferase (TbTRM140) and the A to I editing deaminase (TbADAT2/3). These enzymes further act on this compound to form 3-methylpseudouridine. []

Q9: Does this compound influence the activity of RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2?

A9: Yes, this compound strongly inhibits the activity of SARS-CoV-2 RdRp. It acts as a roadblock during RNA synthesis, preventing further nucleotide incorporation. []

Q10: Are there any studies linking this compound levels to specific diseases?

A10: Yes, research has shown altered levels of this compound in the serum of patients with colorectal cancer compared to healthy individuals and those with colorectal adenomas. [] This suggests a potential link between this compound and cancer development.

Q11: How is this compound synthesized for research purposes?

A11: Various synthetic routes have been explored. One approach involves the methylation of uridine using agents like trimethylsulfonium hydroxide. [] Another method uses a multi-step process starting with ribonuclease A cleavage of tRNA, followed by the removal and replacement of the target uridine with a this compound bisphosphate using RNA ligase. [] For use in RNA synthesis, a phosphoramidite derivative of this compound has been developed. []

Q12: Are there any applications for this compound as an antimetabolite?

A12: While early studies explored the antimetabolite activity of this compound [], current research focuses on understanding its role in RNA modification and potential implications for disease. It is not widely used as an antimetabolite in clinical settings.

Q13: What analytical methods are used to detect and quantify this compound in biological samples?

A13: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), is a commonly used technique for identifying and quantifying this compound in complex biological matrices like urine and serum. [, , ]

Q14: Can you elaborate on the role of mass spectrometry in this compound analysis?

A14: Electrospray mass spectrometry plays a crucial role in determining the molecular mass of oligonucleotides produced by RNase digestion of RNA. The high accuracy of mass spectrometry enables the identification of post-transcriptionally modified nucleotides like this compound based on the incremental increase in mass compared to unmodified nucleotides. []

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